molecular formula C4H12N3NaO2 B8235205 N-(diethylamino)-N-hydroxynitrous amide;sodium hydride

N-(diethylamino)-N-hydroxynitrous amide;sodium hydride

Cat. No.: B8235205
M. Wt: 157.15 g/mol
InChI Key: BTTCISJHRXDLLT-UHFFFAOYSA-N
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Description

N-(diethylamino)-N-hydroxynitrous amide; sodium hydride is a compound that combines the properties of an amide and a hydride Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom Sodium hydride, on the other hand, is an ionic compound consisting of sodium cations (Na⁺) and hydride anions (H⁻)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diethylamino)-N-hydroxynitrous amide typically involves the reaction of diethylamine with nitrous acid. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Sodium hydride is often used as a base in this reaction to deprotonate the amine, facilitating the formation of the amide bond.

    Reaction of Diethylamine with Nitrous Acid:

Industrial Production Methods

In an industrial setting, the production of N-(diethylamino)-N-hydroxynitrous amide may involve continuous flow reactors to ensure precise control over reaction conditions. The use of sodium hydride as a base is advantageous due to its strong basicity and ability to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

N-(diethylamino)-N-hydroxynitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Sodium hydride can act as a reducing agent, converting the amide to an amine.

    Substitution: The amide group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in an acidic or neutral medium.

  • Reduction

      Reagents: Sodium hydride, lithium aluminum hydride.

      Conditions: The reaction is usually performed in an inert atmosphere to prevent the oxidation of the hydride.

  • Substitution

      Reagents: Nucleophiles such as halides, thiols, or amines.

      Conditions: The reaction conditions vary depending on the nucleophile used.

Major Products Formed

    Oxidation: Nitroso or nitro compounds.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(diethylamino)-N-hydroxynitrous amide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of amide bonds and as a precursor for other nitrogen-containing compounds.

    Biology: Investigated for its potential use in modifying biological molecules, such as proteins and peptides, through amide bond formation.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of amide-containing pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials that require amide linkages.

Mechanism of Action

The mechanism of action of N-(diethylamino)-N-hydroxynitrous amide involves the activation of the amide bond through the deprotonation by sodium hydride. This activation facilitates various chemical reactions, such as nucleophilic substitution and reduction. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in reduction reactions, the hydride ion from sodium hydride attacks the carbonyl carbon of the amide, leading to the formation of an amine.

Comparison with Similar Compounds

N-(diethylamino)-N-hydroxynitrous amide can be compared with other similar compounds, such as:

    N-methyl-N-hydroxynitrous amide: Similar in structure but with a methyl group instead of a diethylamino group. It has different reactivity and applications.

    N-ethyl-N-hydroxynitrous amide: Contains an ethyl group instead of a diethylamino group. It also exhibits different chemical properties and uses.

    N-(dimethylamino)-N-hydroxynitrous amide:

The uniqueness of N-(diethylamino)-N-hydroxynitrous amide lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

N-(diethylamino)-N-hydroxynitrous amide;sodium hydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O2.Na.H/c1-3-6(4-2)7(9)5-8;;/h9H,3-4H2,1-2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTCISJHRXDLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)N(N=O)O.[NaH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)N(N=O)O.[NaH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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